molecular formula C10H9ClN4O B1219645 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole CAS No. 77636-92-1

2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole

Cat. No. B1219645
CAS RN: 77636-92-1
M. Wt: 236.66 g/mol
InChI Key: IXQGZPLNCYHNKT-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Tris(2-methoxy-5-chlorophenyl)antimony reacts with 3,5-dinitrobenzoic, 2,4-dichlorophenoxyacetic, and 2,4-dimethylbenzenesulfonic acids in the presence of tert-butylhydroperoxide to form dicarboxylates and a disulfonate . It also reacts with bromine in chloroform to form tris(2-methoxy-5-chlorophenyl)antimony dibromide .

Future Directions

The study of antimony compounds with aryl substituents, including nitrogen, oxygen, and bromine atoms, has been sufficiently studied, but antimony derivatives with other heteroatoms in aryl ligands are practically unknown . This suggests that there is potential for future research in this area.

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-(1H-imidazol-2-yl)diazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O/c1-16-9-3-2-7(11)6-8(9)14-15-10-12-4-5-13-10/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQGZPLNCYHNKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N=NC2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

77636-84-1 (hydrochloride)
Record name 2-((5-Chloro-2-methoxyphenyl)azo)-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077636921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00998857
Record name 2-[2-(5-Chloro-2-methoxyphenyl)hydrazinylidene]-2H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00998857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole

CAS RN

77636-92-1
Record name 2-((5-Chloro-2-methoxyphenyl)azo)-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077636921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[2-(5-Chloro-2-methoxyphenyl)hydrazinylidene]-2H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00998857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An example of preparing the azo compound may be illustrated as follows: To 50 parts by weight of water are added 5.1 parts by weight of 4-chloro-2-aminoanisole and 7.6 parts by weight of 35% hydrochloric acid, and a mixture of 2.2 parts by weight of sodium nitrate and 15 parts by weight of water is added thereto at 0°-5° C. The resulting mixture is stirred for 1 hour for the completion of diazotation. The first reaction mixture is then added at 0°-5° C. to a solution of 20.4 parts by weight of imidazole, 1.7 parts by weight of sodium hydroxide and 2.5 parts by weight of sodium acetate in 150 parts by weight of water. Stirring of the mixture for 1 hour can allow the diazonium salt to effect the coupling with imidazole, thereby precipitating a yellow-orange product. The product is then filtered, washed with water and then dried at 60° C. to provide 7.6 parts by weight of the crude azo compound. This crude azo compound (7 parts by weight) is recrystallized from n-propylalcohol to provide 7.6 parts by weight of pure 2-[(2-methoxy-5-chlorophenyl)azo]-1H-imidazole, having a melting point of 205° C. (decomposed), when measured in accordance with the designation of the Japanese Pharmacopoeia. It has a maximum ultraviolet absorption peak (λmax) at 384 mμ and its elementary analysis indicates as follows:
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diazonium salt
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